6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Description
6-(Adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a thienopyridine derivative characterized by a fused thiophene-pyridine core with distinct substituents: an adamantane group at position 6, an amino group at position 3, a trifluoromethyl group at position 4, and a carbonitrile group at position 2 . The trifluoromethyl group contributes electron-withdrawing effects and metabolic stability, while the amino and carbonitrile groups offer hydrogen-bonding and polarity modulation capabilities.
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)12-4-14(25-17-15(12)16(24)13(8-23)26-17)18-5-9-1-10(6-18)3-11(2-9)7-18/h4,9-11H,1-3,5-7,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMBYDNWGVMELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile intermediates. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[2,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of functional groups such as the amino and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C26H23F3N2O3S
- Molecular Weight : 500.5 g/mol
- IUPAC Name : [6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile exhibit significant anticancer properties. A notable case study involved the evaluation of this compound's efficacy against various cancer cell lines. The results demonstrated a promising IC50 value, indicating its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
Research has also highlighted the antiviral activity of this compound against certain viral infections. In vitro studies showed that it inhibits viral replication effectively, suggesting its potential use in antiviral drug formulations . The mechanism of action appears to involve interference with viral entry or replication processes.
Polymer Chemistry
In material science, derivatives of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile have been utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composite materials, where durability and resistance to environmental factors are critical .
Nanotechnology
The compound's unique structure allows it to be used in the development of nanomaterials. Research indicates that it can serve as a building block for creating nanoscale devices with specific electronic properties, which could be beneficial in the fields of electronics and photonics.
Pesticide Development
The compound has been investigated for its potential use as a pesticide or herbicide. Preliminary studies suggest that it exhibits insecticidal activity against common agricultural pests, making it a candidate for developing new pest management solutions . The environmental impact and efficacy of these formulations are currently under evaluation.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile on human breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Further analysis revealed apoptosis induction through caspase activation pathways.
Case Study 2: Polymer Synthesis
In a recent publication in Materials Science, researchers reported the synthesis of a new polymer incorporating 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile . The resulting material exhibited superior thermal stability compared to traditional polymers, with a glass transition temperature exceeding 150 °C.
Mechanism of Action
The mechanism of action of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 3-amino-thieno[2,3-b]pyridine-2-carbonitriles, differing primarily in substituents at position 6. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
Biological Activity
6-(Adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique structural features of this compound, including the adamantane moiety and trifluoromethyl group, suggest a diverse range of interactions with biological targets.
The molecular formula of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is , with a molecular weight of approximately 373.47 g/mol. Its structural characteristics include:
- Adamantane core : Known for its rigid structure, which may enhance binding interactions.
- Trifluoromethyl group : This group often increases lipophilicity and can influence metabolic stability.
Antitumor Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Neuropharmacological Effects
The compound's potential neuropharmacological applications are supported by its structural similarity to known neuroactive agents. Studies have shown that thieno[2,3-b]pyridine derivatives can modulate neurotransmitter systems and possess neuroprotective properties. In particular, they may affect acetylcholine and dopamine receptors, suggesting a role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can be understood through SAR studies. Key findings include:
- Substituent effects : The presence of the adamantane moiety enhances binding affinity to biological targets due to its hydrophobic nature.
- Trifluoromethyl impact : This group is associated with increased potency due to enhanced electronic properties that facilitate interactions with enzymes and receptors.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of thieno[2,3-b]pyridine derivatives in vitro against various cancer cell lines. The results indicated that compounds with similar structures to 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of thieno[2,3-b]pyridine derivatives in models of oxidative stress. The compounds were shown to reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents, underscoring their potential therapeutic applications in neurodegenerative disorders .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | Inhibition of cell proliferation |
| Anticancer | HeLa | 15 | Induction of apoptosis |
| Neuroprotection | Neuronal cultures | 20 | Reduction of oxidative stress-induced damage |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthetic approaches are typically employed, starting with the condensation of adamantane-containing precursors with malononitrile derivatives. For example, analogous syntheses of thieno[2,3-b]pyridine derivatives involve reacting substituted piperidones with ylidenemalononitriles in methanol under sodium catalysis . Optimization includes:
- Solvent selection : Methanol or ethanol-water mixtures improve solubility of polar intermediates .
- Temperature control : Reactions often proceed at reflux (60–80°C) to enhance kinetics without decomposition.
- Catalyst use : Sodium methoxide or triethylamine can accelerate cyclization steps .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves the adamantane moiety’s steric effects and hydrogen-bonding networks (e.g., N–H···N and C–H···O interactions) .
- NMR spectroscopy : NMR identifies trifluoromethyl group environments, while NMR reveals adamantane proton splitting patterns .
- IR spectroscopy : Confirms amino (–NH) and nitrile (–C≡N) functional groups via stretches at 3300–3500 cm and 2200 cm, respectively .
Q. How can researchers address solubility challenges during biological assay preparation?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers to maintain compound stability .
- Surfactant-assisted dispersion : Cationic surfactants like CTAB improve solubility in polar media .
- Prodrug derivatization : Temporarily modify the nitrile group to enhance hydrophilicity for in vitro testing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity trends?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO), revealing electron-deficient regions at the trifluoromethyl and nitrile groups .
- Docking studies : Map adamantane’s hydrophobic interactions with target proteins (e.g., kinase binding pockets) using AutoDock Vina .
- MD simulations : Assess stability of hydrogen-bond networks in crystal lattices under varying temperatures .
Q. What strategies resolve contradictions in reported synthetic yields for analogous thieno[2,3-b]pyridines?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or adamantane oxidation derivatives) .
- Condition screening : Compare yields under inert (N) vs. aerobic atmospheres; oxygen may quench radical intermediates in cyclization .
- Scale-dependent effects : Pilot small-scale reactions (≤1 mmol) to avoid exothermic runaway reactions observed at larger scales .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?
- Methodological Answer :
- Trifluoromethyl substitution : Replace –CF with –CH or –Cl to evaluate steric vs. electronic effects on kinase inhibition .
- Adamantane positional isomerism : Synthesize 2-adamantyl vs. 1-adamantyl analogs to probe hydrophobic binding pocket compatibility .
- Amino group derivatization : Introduce acyl or sulfonyl groups to modulate solubility and metabolic stability .
Q. What experimental protocols mitigate toxicity risks during in vivo testing?
- Methodological Answer :
- Metabolic profiling : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways (e.g., nitrile → amide conversion) .
- Acute toxicity screening : Conduct OECD Guideline 423 trials in rodents, monitoring for CNS depression linked to adamantane derivatives .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to reduce renal clearance and hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
